molecular formula C24H27N5O3 B2499161 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573948-31-9

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer B2499161
CAS-Nummer: 573948-31-9
Molekulargewicht: 433.512
InChI-Schlüssel: NOLRIAHJDZKGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of quinoxalines consists of a fused two-ring system, with a benzene ring attached to a pyridine ring . The specific compound you mentioned would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect a compound’s reactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound’s chemical structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly breast cancer. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

Quinoxaline Derivatives in Drug Discovery

Quinoxaline derivatives, including this compound, have been investigated for their pharmacological properties. Their structural diversity and ability to modulate biological targets make them attractive candidates for drug development. Researchers have synthesized and tested various derivatives for antitumor and antiviral activities .

Benzylic Position Reactivity

The benzylic position in this compound (the carbon adjacent to the benzene ring) is chemically interesting. Benzylic halides typically react via either SN1 or SN2 pathways, depending on their substitution pattern. Understanding the reactivity at this position can guide further functionalization and modification for specific applications .

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Researchers have explored its interactions with relevant proteins involved in disease pathways. These studies provide insights into potential therapeutic applications .

Biochemical Assays

Laboratory assays have evaluated the compound’s impact on cellular processes. These include assessing its effects on cell viability, apoptosis, and cell cycle progression. Such assays help establish its biological activity and guide further investigations .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized analogs of this compound with subtle modifications to explore SAR. By systematically altering functional groups, they aim to identify key structural features responsible for its biological effects. These studies inform rational drug design and optimization .

Eigenschaften

IUPAC Name

2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRIAHJDZKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.